Cas no 2228868-43-5 (N-3-(2-hydroxypropyl)phenylacetamide)

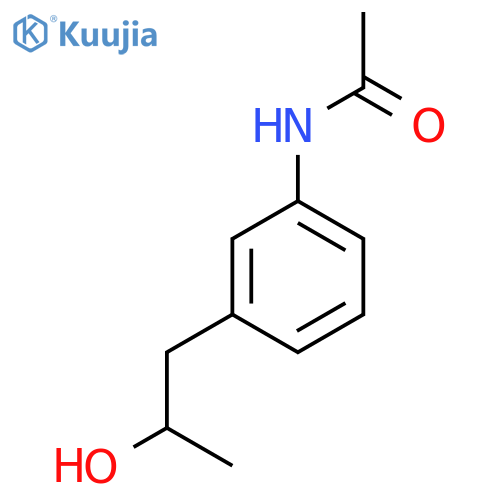

2228868-43-5 structure

商品名:N-3-(2-hydroxypropyl)phenylacetamide

N-3-(2-hydroxypropyl)phenylacetamide 化学的及び物理的性質

名前と識別子

-

- N-3-(2-hydroxypropyl)phenylacetamide

- N-[3-(2-hydroxypropyl)phenyl]acetamide

- EN300-1742005

- 2228868-43-5

-

- インチ: 1S/C11H15NO2/c1-8(13)6-10-4-3-5-11(7-10)12-9(2)14/h3-5,7-8,13H,6H2,1-2H3,(H,12,14)

- InChIKey: GNGGZMAXLJAWRA-UHFFFAOYSA-N

- ほほえんだ: OC(C)CC1C=CC=C(C=1)NC(C)=O

計算された属性

- せいみつぶんしりょう: 193.110278721g/mol

- どういたいしつりょう: 193.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 49.3Ų

N-3-(2-hydroxypropyl)phenylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1742005-1.0g |

N-[3-(2-hydroxypropyl)phenyl]acetamide |

2228868-43-5 | 1g |

$1172.0 | 2023-06-03 | ||

| Enamine | EN300-1742005-0.1g |

N-[3-(2-hydroxypropyl)phenyl]acetamide |

2228868-43-5 | 0.1g |

$1031.0 | 2023-09-20 | ||

| Enamine | EN300-1742005-0.5g |

N-[3-(2-hydroxypropyl)phenyl]acetamide |

2228868-43-5 | 0.5g |

$1124.0 | 2023-09-20 | ||

| Enamine | EN300-1742005-5g |

N-[3-(2-hydroxypropyl)phenyl]acetamide |

2228868-43-5 | 5g |

$3396.0 | 2023-09-20 | ||

| Enamine | EN300-1742005-0.05g |

N-[3-(2-hydroxypropyl)phenyl]acetamide |

2228868-43-5 | 0.05g |

$983.0 | 2023-09-20 | ||

| Enamine | EN300-1742005-10.0g |

N-[3-(2-hydroxypropyl)phenyl]acetamide |

2228868-43-5 | 10g |

$5037.0 | 2023-06-03 | ||

| Enamine | EN300-1742005-2.5g |

N-[3-(2-hydroxypropyl)phenyl]acetamide |

2228868-43-5 | 2.5g |

$2295.0 | 2023-09-20 | ||

| Enamine | EN300-1742005-5.0g |

N-[3-(2-hydroxypropyl)phenyl]acetamide |

2228868-43-5 | 5g |

$3396.0 | 2023-06-03 | ||

| Enamine | EN300-1742005-0.25g |

N-[3-(2-hydroxypropyl)phenyl]acetamide |

2228868-43-5 | 0.25g |

$1078.0 | 2023-09-20 | ||

| Enamine | EN300-1742005-1g |

N-[3-(2-hydroxypropyl)phenyl]acetamide |

2228868-43-5 | 1g |

$1172.0 | 2023-09-20 |

N-3-(2-hydroxypropyl)phenylacetamide 関連文献

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

2228868-43-5 (N-3-(2-hydroxypropyl)phenylacetamide) 関連製品

- 2279938-29-1(Alkyne-SS-COOH)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬